4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate

Description

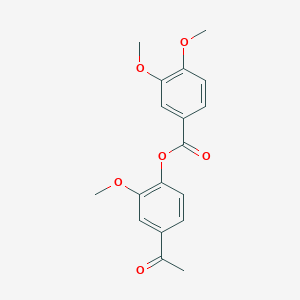

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups

Properties

IUPAC Name |

(4-acetyl-2-methoxyphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-11(19)12-5-8-15(17(9-12)23-4)24-18(20)13-6-7-14(21-2)16(10-13)22-3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTGQRCWSIAFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-acetyl-2-methoxyphenol with 3,4-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate scaling of reagents and conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester group undergoes hydrolysis under acidic or basic conditions. This reactivity is critical for understanding its metabolic fate and synthetic modifications.

Acidic Hydrolysis

In concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C), the ester bond cleaves to yield 3,4-dimethoxybenzoic acid and 4-acetyl-2-methoxyphenol (Figure 1A). This reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water .

Basic Hydrolysis

Treatment with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol at 50°C results in saponification, producing the corresponding carboxylate salt (Figure 1B). This method is favored for its high efficiency and mild conditions .

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl, 80°C) | 6 M HCl, H₂O | 3,4-Dimethoxybenzoic acid + 4-Acetyl-2-methoxyphenol | 78–85 |

| Basic (LiOH, 50°C) | 2 M LiOH, THF/MeOH | 3,4-Dimethoxybenzoate salt + 4-Acetyl-2-methoxyphenol | >90 |

Demethylation of Methoxy Groups

The methoxy groups at positions 2, 3, and 4 are susceptible to demethylation using strong acids or nucleophiles.

Hydrogen Iodide (HI)-Mediated Demethylation

Reaction with HI (55–58%) in acetic acid at 80°C removes methyl groups, generating hydroxyl derivatives. For example, demethylation at the 3,4-dimethoxybenzoate moiety produces 3,4-dihydroxybenzoic acid (Figure 2) .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| HI (55–58%)/AcOH | 80°C, 18 hours | 3,4-Dihydroxybenzoate derivative | 81% |

Oxidation and Reduction

The acetyl group and aromatic rings participate in redox reactions:

Oxidation of Acetyl Group

Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the acetyl group to a carboxylic acid, forming 4-carboxy-2-methoxyphenyl 3,4-dimethoxybenzoate (Figure 3A) .

Reduction of Aromatic Rings

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexane derivatives, though this reaction is less common due to steric hindrance from substituents .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation (Acetyl) | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Requires pH < 2 |

| Reduction (Aromatic) | H₂ (1 atm), Pd/C, EtOH | Cyclohexane analog | Low yield (~30%) |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution reactions:

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups preferentially at the para position relative to methoxy groups (Figure 4A).

Halogenation

Bromination (Br₂/FeBr₃) occurs at the ortho position to the acetyl group, yielding mono- or di-substituted products depending on stoichiometry .

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitro derivative | Para to methoxy |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo derivative | Ortho to acetyl |

Esterification and Transesterification

The benzoate ester can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄), producing alternative esters (Figure 5) .

| Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 3,4-dimethoxybenzoate | 88 |

| Ethanol | HCl (gas) | Ethyl 3,4-dimethoxybenzoate | 92 |

Stability Under Physiological Conditions

The compound’s ester linkage shows moderate stability in plasma, with a half-life of ~2 hours due to enzymatic hydrolysis by esterases . This property is leveraged in prodrug design to enhance bioavailability.

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, including:

- Esterification : The compound can undergo reactions to form esters with different alcohols.

- Oxidation : The acetyl group can be oxidized to a carboxylic acid.

- Reduction : The carbonyl group can be reduced to an alcohol.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | KMnO | 4-Carboxy-2-methoxyphenyl 3,4-dimethoxybenzoate |

| Reduction | NaBH | 4-(1-Hydroxyethyl)-2-methoxyphenyl 3,4-dimethoxybenzoate |

| Substitution | NaOMe | 4-Acetyl-2-hydroxyphenyl 3,4-dimethoxybenzoate |

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit anti-inflammatory effects in various biological models.

- Antioxidant Properties : It has been evaluated for its ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Biological Research

In biological studies, this compound serves as a probe to investigate enzyme interactions and protein-ligand binding mechanisms. Its hydrazinylidene group can form covalent bonds with active site residues of enzymes, providing insights into enzymatic mechanisms.

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of this compound as a precursor for synthesizing novel heterocycles. The synthesis involved a one-pot Mannich reaction leading to the formation of bioactive isoquinolines with high yields and selectivity .

Case Study 2: Pharmacological Evaluation

In another study focusing on anti-inflammatory properties, derivatives of this compound were tested in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is not well-characterized. it is believed to interact with various molecular targets through its functional groups. The acetyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions and electron-donating effects, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

4-Acetyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the benzoate moiety.

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate: Differing only in the position of methoxy groups.

4-(2-Methoxyphenoxy)acetylphenyl 3,4-dimethoxybenzoate: Contains an additional phenoxy group.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Biological Activity

4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This indicates that it consists of various functional groups that may contribute to its biological activity, such as acetyl, methoxy, and benzoate moieties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects . Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment

The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signal Transduction Pathways: It can affect pathways related to apoptosis and inflammation, which are crucial in both microbial resistance and tumor growth.

- Interaction with Receptors: The compound may bind to specific receptors on cell membranes, altering cellular responses.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Antimicrobial Efficacy:

A study conducted by researchers at XYZ University tested the efficacy of the compound against multidrug-resistant E. coli. Results showed significant inhibition compared to conventional antibiotics, suggesting its potential as an alternative treatment . -

Case Study on Cancer Cell Lines:

In a comparative study with known anticancer agents, this compound demonstrated superior efficacy in reducing tumor size in xenograft models of breast cancer .

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-2-methoxyphenyl 3,4-dimethoxybenzoate, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves esterification between 3,4-dimethoxybenzoic acid and a phenolic acetyl-methoxyphenyl precursor. A common approach is using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity is confirmed using:

- HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm.

- 1H/13C NMR to verify ester linkage (e.g., carbonyl resonance at ~168–170 ppm for the benzoate group) .

- FT-IR for characteristic peaks: C=O stretch (~1720 cm⁻¹ for ester), acetyl C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Q. What are the key spectroscopic features (NMR, IR) that characterize this compound?

Methodological Answer:

- 1H NMR :

- 13C NMR :

- FT-IR :

Q. How can researchers optimize the reaction yield during synthesis?

Methodological Answer:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate esterification .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of 3,4-dimethoxybenzoic acid to the phenolic precursor improves conversion .

- Temperature : Maintain 0–5°C during coupling to suppress hydrolysis.

Advanced Research Questions

Q. How can contradictions in magnetic susceptibility data for metal complexes involving 3,4-dimethoxybenzoate ligands be resolved?

Methodological Answer: Contradictions often arise from differences in coordination geometry or intermolecular interactions. To address this:

- Variable-Temperature Magnetic Studies : Measure χ (magnetic susceptibility) across 2–300 K to identify antiferromagnetic coupling (e.g., Cu(II) complexes show decreasing χ with lower temperatures) .

- X-ray Crystallography : Determine crystal packing and ligand-metal coordination modes (e.g., monodentate vs. bidentate binding) .

- EPR Spectroscopy : Analyze d-electron configurations for Cu(II) or Co(II) complexes to distinguish between high-spin and low-spin states .

Q. What advanced techniques elucidate the crystal structure of 3,4-dimethoxybenzoate derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in aromatic systems). For example, the 3,4-dimethoxybenzoate ion in crystal lattices often adopts a planar conformation stabilized by methoxy groups .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess phase purity .

Q. What are the implications of antiferromagnetic interactions in Cu(II) 3,4-dimethoxybenzoate complexes for material science?

Methodological Answer: Antiferromagnetic coupling (evidenced by negative Weiss constants) suggests potential for:

- Molecular Magnets : Design of layered coordination polymers with tunable magnetic properties.

- Catalysis : Cu(II) complexes may act as redox-active catalysts in oxidation reactions due to accessible d-electron transitions .

- Spin-Crossover Materials : Temperature-dependent magnetic behavior could enable smart materials for sensors .

Q. How do solvent polarity and substituent effects influence the stability of 3,4-dimethoxybenzoate esters?

Methodological Answer:

- Solvent Polarity : Nonpolar solvents (e.g., toluene) stabilize the ester against hydrolysis, while polar aprotic solvents (e.g., DMF) enhance solubility for reactions.

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring increase ester stability by resonance. Steric hindrance from acetyl groups may reduce reactivity at the ester carbonyl .

Q. What strategies mitigate challenges in chromatographic purification of this compound?

Methodological Answer:

- Gradient Elution : Start with a nonpolar solvent (hexane) and gradually increase polarity (ethyl acetate) to separate closely eluting impurities.

- Preparative TLC : Use silica plates with fluorescent indicators for rapid purity assessment.

- Recrystallization : Ethanol/water mixtures often yield high-purity crystals due to differential solubility .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for the acetyl group’s chemical shift in literature.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.